1,3-Distearyl-2-octanoylglycerol

描述

Synthesis Analysis

The synthesis of related compounds, such as 1,3-distearoyl-2-oleoylglycerol (SOS), has been explored through enzymatic acidolysis in solvent-free systems. This method, optimized under specific conditions (substrate molar ratio, enzyme loading, temperature, and duration), leads to significant yields and purity of the target molecule. Such processes are sustainable and offer a practical approach to synthesizing lipid molecules with controlled fatty acid composition, potentially applicable to 1,3-Distearyl-2-octanoylglycerol with modifications in the fatty acid substrate (Wang et al., 2017).

Molecular Structure Analysis

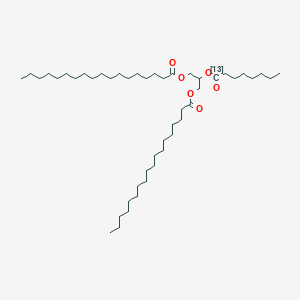

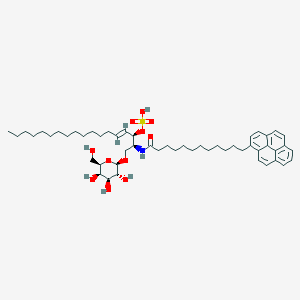

The molecular structure of triacylglycerols, including those similar to 1,3-Distearyl-2-octanoylglycerol, involves analyzing the arrangement and behavior of fatty acid chains attached to the glycerol backbone. Studies have shown that the polymorphic behavior and phase transitions of triacylglycerols can be influenced significantly by the saturation level and position of fatty acids on the glycerol molecule. The structural arrangement directly affects the molecule's physical properties, such as melting point and polymorphism, which are crucial for its application in various industries (Kodali et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving triacylglycerols like 1,3-Distearyl-2-octanoylglycerol typically include hydrolysis, transesterification, and esterification. These reactions are fundamental to modifying the molecule's fatty acid composition or producing derivatives for specific applications. The presence of different fatty acids influences the molecule's reactivity and the selectivity of these reactions, highlighting the importance of understanding the chemical properties of specific triacylglycerols (Jandacek et al., 1987).

Physical Properties Analysis

The physical properties of 1,3-Distearyl-2-octanoylglycerol, such as melting point, solubility, and phase behavior, are closely tied to its molecular structure. The specific arrangement of saturated and unsaturated fatty acids impacts the molecule's behavior in different environments and under varying temperatures. Analyzing these properties is essential for applications in food, pharmaceuticals, and cosmetics, where the lipid's physical state and stability are critical (Di & Small, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, and reagents, define the molecule's functionality in chemical syntheses and modifications. For instance, the ester bonds in 1,3-Distearyl-2-octanoylglycerol are reactive sites for hydrolysis or transesterification, enabling the production of various derivatives. Understanding these properties is fundamental for leveraging the molecule in synthetic pathways and industrial processes (Haftendorn & Ulbrich-hofmann, 1995).

科研应用

Formation of 3-MCPD Esters : Triacylglycerol, a category to which 1,3-Distearyl-2-octanoylglycerol belongs, can serve as a precursor for the formation of 3-monochloro-1,2-propanediol (3-MCPD) esters. These compounds potentially reduce toxicants in refined edible oils and food products (Zhongfei Zhang et al., 2015).

Infant Formula : Microencapsulated 1,3-dioleoyl-2-palmitoylglycerol, a similar compound, improves oxidative stability in infant formula powder. It maintains product quality and enhances nutrient absorption without affecting absorption in mice (P. Du et al., 2018).

Enzymatic Synthesis : A sustainable process for preparing 1,3-Distearoyl-2-oleoylglycerol, a related compound, has been developed using enzymatic acidolysis. This process yields 70.2% of the target compound with a 92.2% purity, indicating its suitability for various applications (Xiaosan Wang et al., 2017).

High-Purity Diacylglycerol Production : A method using immobilized Rhizopus oryzae lipase on nanosized magnetite particles has been shown to efficiently produce high-purity 1,3-diacylglycerol, making it a promising method for synthesizing nutritionally important compounds (Jiong-feng Zhao et al., 2019).

Dietary Implications : Substituting octanoate for oleate in diets may reduce fat-cell number and lipid content, potentially benefiting individuals with lipid and glucose disorders (W. Guo et al., 2000).

Structural Properties : The structure and polymorphism of 18-carbon fatty acyl triacylglycerols, to which 1,3-Distearyl-2-octanoylglycerol is related, have been studied. These compounds exhibit varied structural forms depending on the saturation and positioning of fatty acids (D. Kodali et al., 1987).

Safety And Hazards

性质

IUPAC Name |

(3-octadecanoyloxy-2-(113C)octanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H90O6/c1-4-7-10-13-15-17-19-21-23-25-27-29-31-34-36-39-45(48)51-42-44(53-47(50)41-38-33-12-9-6-3)43-52-46(49)40-37-35-32-30-28-26-24-22-20-18-16-14-11-8-5-2/h44H,4-43H2,1-3H3/i47+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSIALNPQYBSCH-RBMVYKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H90O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923644 | |

| Record name | 2-[(1-~13~C)Octanoyloxy]propane-1,3-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

752.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Distearyl-2-octanoylglycerol | |

CAS RN |

121043-30-9 | |

| Record name | 1,3-Distearyl-2-octanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121043309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-~13~C)Octanoyloxy]propane-1,3-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)

![[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]methyl 4-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]butanoate](/img/structure/B38749.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B38761.png)